molecular formula C17H14Cl2N4O2S B12007836 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol

Cat. No.: B12007836
M. Wt: 409.3 g/mol
InChI Key: MUVCWHXGQCIENK-AWQFTUOYSA-N
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Description

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a dichlorophenyl group, and an ethoxyphenol moiety

Preparation Methods

The synthesis of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This is achieved by reacting 2,4-dichlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole.

    Introduction of the mercapto group: The triazole intermediate is then treated with thiourea to introduce the mercapto group.

    Formation of the imino linkage: The mercapto-triazole is reacted with 2-ethoxybenzaldehyde under acidic conditions to form the imino linkage, resulting in the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol involves its interaction with various molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar compounds include:

    4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

    2-bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol: The presence of a bromine atom can enhance the compound’s reactivity in substitution reactions.

    2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol: The diethylamino group can increase the compound’s basicity and its ability to interact with acidic environments .

Properties

Molecular Formula

C17H14Cl2N4O2S

Molecular Weight

409.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14Cl2N4O2S/c1-2-25-15-7-10(3-6-14(15)24)9-20-23-16(21-22-17(23)26)12-5-4-11(18)8-13(12)19/h3-9,24H,2H2,1H3,(H,22,26)/b20-9+

InChI Key

MUVCWHXGQCIENK-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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